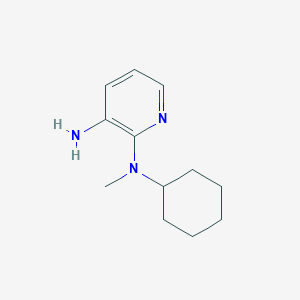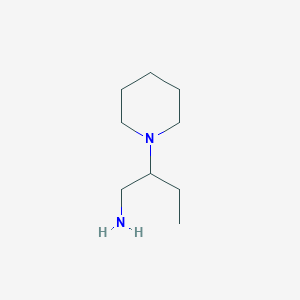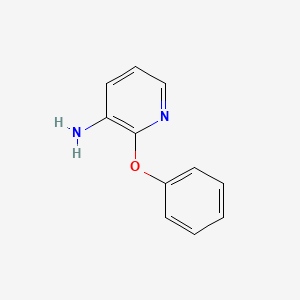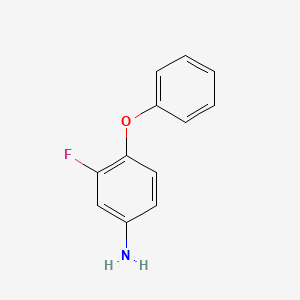
3-Fluoro-4-phenoxyaniline
概要
説明
“3-Fluoro-4-phenoxyaniline” is a chemical compound with the molecular formula C12H10FNO . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-phenoxyaniline” is 1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“3-Fluoro-4-phenoxyaniline” is a powder with a molecular weight of 203.22 .
科学的研究の応用
pH Sensitive Probes
3-Fluoro-4-phenoxyaniline, and similar fluorinated analogs, are used in creating pH-sensitive probes. These compounds, such as fluorinated o-aminophenol derivatives, are used to measure intracellular pH. The fluorinated analogs, like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, exhibit significant shifts in titration, making them useful in biological and chemical analyses (Rhee, Levy, & London, 1995).
Investigating Biochemical Transformations
Fluorinated analogs of phenols, including 3-Fluoro-4-phenoxyaniline, are instrumental in studying the biochemical transformation of phenol to benzoate in anaerobic conditions. These studies have utilized isomeric fluorophenols to investigate such transformations, shedding light on biochemical processes in environmental and industrial contexts (Genthner, Townsend, & Chapman, 1989).
Protein Degradation Research
In medicinal and biological chemistry, the hydroxylation and fluorination of proline, similar to the modifications in 3-Fluoro-4-phenoxyaniline, alter molecular recognition by biological systems. This has implications in the targeted protein degradation, particularly in the context of synthetic modifications like fluoro-hydroxyprolines, which are used in the study of diseases and drug discovery (Testa et al., 2018).
Understanding Environmental Toxicity
Compounds related to 3-Fluoro-4-phenoxyaniline, such as fluorinated anilines, have been assessed for their environmental toxicity using metabonomic techniques. This research helps in identifying novel biomarkers of xenobiotic toxicity and understanding the mechanisms of action of toxic chemicals in ecological systems (Bundy et al., 2002).
Biodegradation Studies
The degradation of fluoroanilines, closely related to 3-Fluoro-4-phenoxyaniline, has been a subject of study in biodegradation research. Strains like Rhizobium sp. have been found to degrade these compounds, offering insights into environmental remediation and the biodegradability of such industrial compounds (Zhao et al., 2019).
Molecular Interactions in Pharmaceuticals
The derivatives of 1,2,4-triazoles, including fluoro derivatives like 3-Fluoro-4-phenoxyaniline, have been synthesized and studied for their molecular interactions. Such research is significant in pharmaceuticals, where understanding these interactions can lead to the development of more effective drugs (Shukla et al., 2014).
Kinase Inhibitors in Cancer Research
Docking and quantitative structure-activity relationship studies involving compounds similar to 3-Fluoro-4-phenoxyaniline have been conducted to understand their role as kinase inhibitors, which is crucial in cancer research. These studies assist in determining molecular features contributing to high inhibitory activity, essential for developing targeted cancer therapies (Caballero et al., 2011).
Material Science and Polymer Synthesis
Research into fluorinated anilines and related compounds has implications in material science and polymer synthesis. Studies involving the synthesis and characterization of fluorinated monomers and their polymers are key to developing high-performance materials for various industrial applications (Xiao et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-fluoro-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUZQKSUMLAOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-phenoxyaniline | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

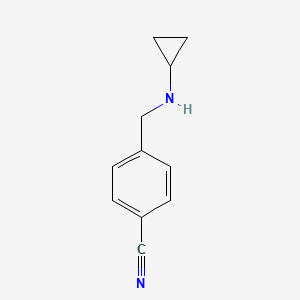
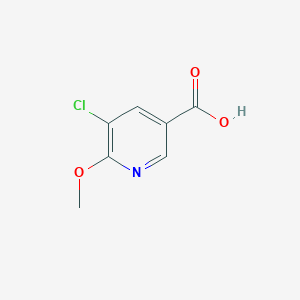
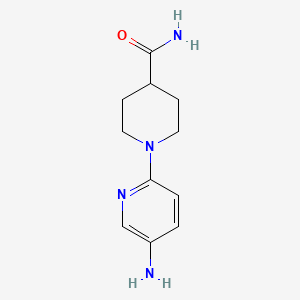
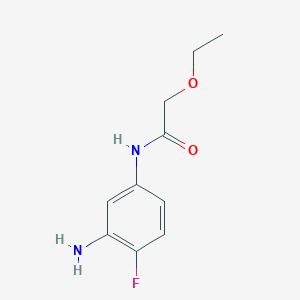
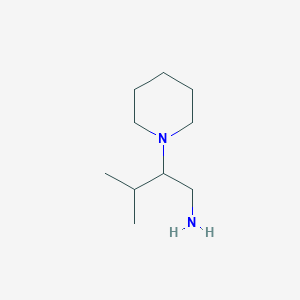
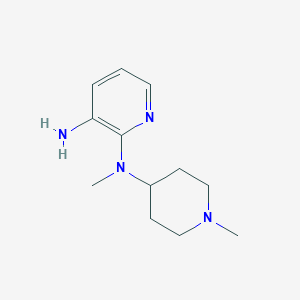
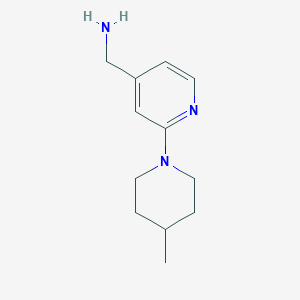
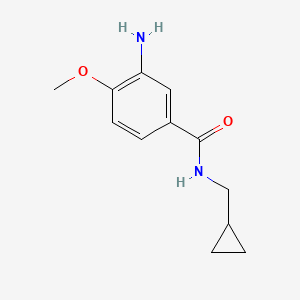
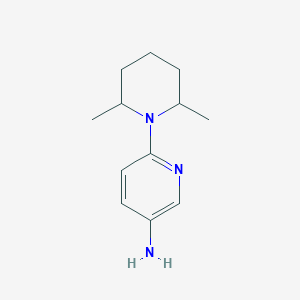
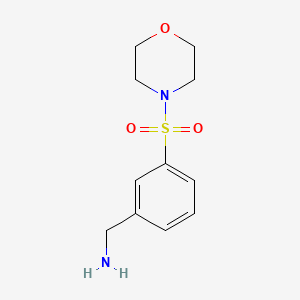
![N-[(5-bromofuran-2-yl)methyl]cyclopropanamine](/img/structure/B1368020.png)
